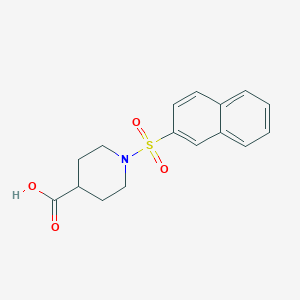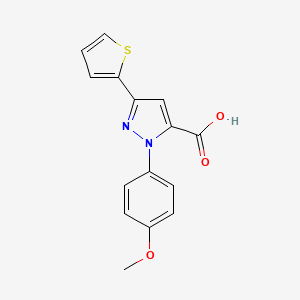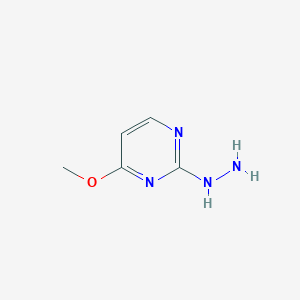
(S)-1-(2-Methoxyphenyl)ethanamine
Übersicht
Beschreibung
“(S)-1-(2-Methoxyphenyl)ethanamine” is a chemical compound with the molecular formula C9H13NO1. It is also known by other names such as 2-Methoxyphenethylamine, 2-(o-Methoxyphenyl)ethylamine, Benzeneethanamine, 2-methoxy-, and 4-methoxyphenethylamine1.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, a large scale synthesis of (S)-(+)-2-(2-methoxyphenyl) propanoic acid, which involves a resolution of the corresponding racemic acid with quinine, has been reported2. Another study demonstrated the synthesis of N,N-diethyl-2-(2-methoxyphenyl)-2-oxoethaneselenoamide, which involved the attack of Selenium into a carbonyl group followed by a condensation reaction with an amine3.
Molecular Structure Analysis
The molecular structure of “(S)-1-(2-Methoxyphenyl)ethanamine” can be viewed as a 2D Mol file or as a computed 3D SD file1.
Chemical Reactions Analysis
In terms of chemical reactions, 2-Methoxyphenyl isocyanate has been used as a chemoselective multitasking reagent for an amine protection/deprotection sequence4. The chemically stable urea linkage was demonstrated to be suitably employed for protection/deprotection of amino groups4.
Physical And Chemical Properties Analysis
The physical and chemical properties of “(S)-1-(2-Methoxyphenyl)ethanamine” include a molecular weight of 151.20561. More detailed properties were not found in the literature I retrieved.
Wissenschaftliche Forschungsanwendungen
Synthesis of Medicinal Compounds
Analytical Chemistry and Toxicology
In analytical chemistry and toxicology, derivatives of (S)-1-(2-Methoxyphenyl)ethanamine are used for analytical purposes. For instance, gas chromatography–mass spectrometry analysis of certain psychoactive substances involves the use of this compound or its derivatives as reference standards. This aids in the identification of various psychoactive compounds in forensic and toxicological analyses (Lum, Brophy, & Hibbert, 2016).
Clinical Toxicology
In the field of clinical toxicology, (S)-1-(2-Methoxyphenyl)ethanamine derivatives are detected and quantified in serum samples of patients using high-performance liquid chromatography tandem mass spectrometry. This has implications for understanding the pharmacokinetics and toxicology of psychoactive substances in emergency medical situations (Poklis, Charles, Wolf, & Poklis, 2013).
Cytochrome P450 Enzyme Metabolism
Research on cytochrome P450 enzymes involves studying the metabolism of psychoactive substances derived from (S)-1-(2-Methoxyphenyl)ethanamine. Identifying the primary cytochrome P450 enzymes that metabolize these compounds is crucial for understanding their pharmacological effects and potential drug-drug interactions (Nielsen et al., 2017).
Antibacterial Agents Synthesis
The compound is involved in the synthesis of new antibacterial agents. For example, derivatives of 2-(4-methoxyphenyl)-1-ethanamine, structurally related to (S)-1-(2-Methoxyphenyl)ethanamine,show potential as inhibitors of bacterial strains like Escherichia coli, demonstrating its importance in the development of new antimicrobial compounds. The synthesized compounds have been tested for their biofilm inhibitory action, highlighting the potential application in medical microbiology and pharmaceuticals (Abbasi et al., 2019).
Neuropharmacology Research
(S)-1-(2-Methoxyphenyl)ethanamine derivatives are used in neuropharmacology research to study their effects as psychoactive substances. Research in this area involves comparing the pharmacological effects of various psychoactive substances on serotonin receptors, which can help understand their hallucinogenic properties and potential therapeutic applications (Elmore et al., 2018).
Drug Metabolism Studies
This compound is significant in studies related to drug metabolism, particularly in understanding the enantioselective metabolism of pesticides like methoxychlor. Understanding the metabolic pathways and the involvement of various cytochrome P450 isoforms in metabolizing these pesticides provides insights into their biological activity and potential health effects (Hu & Kupfer, 2002).
Environmental Toxicology
In environmental toxicology, studies focus on the metabolic fate of environmental contaminants like methoxychlor. Research using bacterial models like Eubacterium limosum helps in understanding the biotransformation of these contaminants, shedding light on their potential environmental and health impacts (Yim et al., 2008).
Safety And Hazards
Specific safety and hazard information for “(S)-1-(2-Methoxyphenyl)ethanamine” was not found in the literature I retrieved. It’s always recommended to handle chemical compounds with appropriate safety measures.
Zukünftige Richtungen
The future directions for the use and study of “(S)-1-(2-Methoxyphenyl)ethanamine” are not specified in the literature I found. However, the use of related compounds in chemical synthesis suggests potential applications in organic chemistry234.
Eigenschaften
IUPAC Name |
(1S)-1-(2-methoxyphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7(10)8-5-3-4-6-9(8)11-2/h3-7H,10H2,1-2H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VENQOHAPVLVQKV-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30357392 | |
| Record name | (S)-1-(2-Methoxyphenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(2-Methoxyphenyl)ethanamine | |
CAS RN |
68285-24-5 | |
| Record name | (αS)-2-Methoxy-α-methylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68285-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-1-(2-Methoxyphenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-1-(2-Methoxyphenyl)ethaneamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid](/img/structure/B1347509.png)